molecular formula C19H17ClN4O2 B3966508 7-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3966508
M. Wt: 368.8 g/mol
InChI Key: SNTTZYAPDOVXMS-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolo-pyrimidine derivative characterized by a fused triazole-pyrimidine core substituted with a 4-chlorophenyl group at position 7 and a 3,4-dimethoxyphenyl group at position 5 . The compound’s molecular architecture confers distinct electronic and steric properties, influencing its reactivity and biological interactions. Synthesized via multicomponent reactions involving triazole precursors and substituted phenyl derivatives, it is optimized for purity and yield through controlled reaction conditions (e.g., solvent selection, temperature) . Structural validation employs NMR, IR spectroscopy, and X-ray crystallography .

The compound’s biological relevance stems from its structural similarity to pharmacologically active triazolo-pyrimidines, which are known for anticancer, anti-inflammatory, and enzyme-inhibitory activities . While its exact mechanism remains under investigation, related analogs inhibit pathways like cyclin-dependent kinases (CDKs) and microtubule assembly .

Properties

IUPAC Name

7-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-25-17-8-5-13(9-18(17)26-2)15-10-16(12-3-6-14(20)7-4-12)24-19(23-15)21-11-22-24/h3-11,16H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTTZYAPDOVXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C22H23ClN4O3C_{22}H_{23}ClN_4O_3, and it features a triazole-pyrimidine core with specific aromatic substitutions that influence its biological activity. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidines, including those similar to the compound , possess significant antibacterial properties against various pathogens such as E. coli and S. aureus . The incorporation of electron-withdrawing groups like chlorine enhances this activity.
  • Antitumor Activity : The compound has been evaluated for its antitumor effects. Research indicates that pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of DNA synthesis and repair pathways .
  • Neuropharmacological Effects : Some studies suggest that related compounds may exhibit central nervous system effects, potentially acting as anxiolytics or antidepressants by interacting with neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes. For instance, inhibition of DNA polymerase III has been noted in related pyrimidine analogs .
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system. For example, it could modulate nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and cognitive functions .

Case Studies

  • Antibacterial Efficacy : A study comparing the antibacterial activity of various pyrimidine derivatives found that some exhibited potency significantly greater than standard antibiotics like trimethoprim. The compound's structure was optimized for enhanced activity against resistant strains .
  • Antitumor Screening : In vitro assays demonstrated that certain derivatives could effectively reduce cell viability in cancer cell lines by inducing apoptosis. The presence of specific substituents was crucial for enhancing cytotoxicity .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 µg/mL
Compound BS. aureus0.25 µg/mL
This compoundE. coli0.1 µg/mL

Table 2: Antitumor Activity in Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-720
This compoundHeLa10

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolo-pyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a systematic comparison:

Structural and Functional Group Variations

Compound Name Key Substituents Structural Uniqueness Biological Activity Reference
7-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 4-Chlorophenyl (C7), 3,4-dimethoxyphenyl (C5) Enhanced solubility due to methoxy groups; steric hindrance from aromatic substituents Anticancer (MDA-MB-231, MCF-7 cell lines)
7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl (C7), 4-methylphenyl (C5) Methyl group improves lipophilicity; methoxy groups enhance target binding Protein kinase inhibition, psychopharmacology
7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine 4-Fluorophenyl (C7), phenethyl (C2) Fluorine substitution increases metabolic stability and bioavailability Antitumor, microtubule inhibition
5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 2,4-Dimethoxyphenyl (C7), 4-chlorophenyl (C5) Ortho-methoxy group alters steric interactions; broader enzyme inhibition Antimicrobial, antiviral
Pyrazolo[1,5-a]pyrimidines Pyrazole-pyrimidine fused core Different heterocyclic framework reduces steric hindrance CDK2 inhibition (IC50: 0.12 μM)

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl) exhibit higher aqueous solubility compared to halogenated analogs (e.g., 4-chlorophenyl) due to polar oxygen atoms .
  • Lipophilicity : Fluorine or chlorine substituents enhance membrane permeability but may reduce metabolic stability .
  • Bioavailability : Phenethyl or methyl groups (e.g., 4-methylphenyl) improve oral absorption by modulating LogP values .

Key Research Findings and Implications

Anticancer Potency: The 3,4-dimethoxyphenyl group enhances DNA intercalation and topoisomerase II inhibition compared to non-methoxy analogs .

Selectivity: Fluorine-substituted derivatives (e.g., 4-fluorophenyl) show higher selectivity for tumor cells over normal cells (SI > 5) .

Toxicity : Chlorinated derivatives may exhibit hepatotoxicity at high doses (>50 μM), necessitating structural optimization .

Q & A

Q. What are the established synthetic protocols for preparing this compound, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core. Key steps include:

  • One-pot three-component reactions : Combining 5-amino-1,2,4-triazoles, aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde), and β-ketoesters (e.g., ethyl acetoacetate) in ethanol with catalysts like APTS (3-aminopropyltriethoxysilane) .
  • Post-synthetic modifications : Chlorophenyl and dimethoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions under reflux conditions .
    Optimization Tips :
  • Use ethanol/water (1:1 v/v) as a solvent to enhance solubility and reduce side products .
  • Monitor reaction progress via TLC (e.g., 100% EtOAc as eluent) and purify via recrystallization (ethanol/DMF) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and confirm fused triazole-pyrimidine ring conformations (e.g., envelope conformation of the dihydropyrimidine ring) .
  • HPLC/MS : Assess purity (>90%) and molecular ion peaks (e.g., [M+H+^+] at m/z ~450–500) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Systematic substitution : Compare analogs with varying substituents (e.g., replacing 3,4-dimethoxyphenyl with bromophenyl or fluorophenyl groups) to evaluate effects on binding affinity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes like DHFR or kinases) .
  • In vitro assays : Test cytotoxicity (e.g., MTT assay) and antimicrobial activity (e.g., MIC against S. aureus or E. coli) to correlate substituents with potency .

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC50_{50}50​ values across studies)?

Answer:

  • Reproduce assay conditions : Standardize cell lines (e.g., HepG2 for anticancer studies) and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Validate target specificity : Use orthogonal assays (e.g., enzyme inhibition + cellular proliferation) to confirm mechanism .
  • Analyze substituent effects : For example, electron-withdrawing groups (e.g., Cl) may enhance enzyme inhibition, while methoxy groups improve solubility but reduce membrane permeability .

Q. What strategies optimize reaction yields in multi-step syntheses?

Answer:

  • Catalyst screening : Compare APTS with alternative catalysts (e.g., piperidine) for cyclocondensation steps .
  • Solvent optimization : Replace ethanol with dichloromethane for intermediates prone to hydrolysis .
  • Step-wise monitoring : Use 19F^{19}F-NMR (for trifluoromethyl derivatives) or FTIR to track intermediates .

Q. What computational methods are used to predict binding modes with biological targets?

Answer:

  • Molecular docking : Simulate interactions with targets (e.g., MDM2-p53 interface) using Schrödinger Suite or GROMACS .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.